Scientific Field: Agriculture, Plant Pathology
Application Summary: Silthiofam is used as a fungicide for seed treatment on cereals such as wheat, barley, triticale, and spelt. It helps protect the crops from various fungal diseases, enhancing the overall yield and quality of the crop.
Methods of Application: The application method involves treating the seeds with Silthiofam before they are sown. The specific dosage and application procedures can vary depending on the crop and the specific fungal diseases prevalent in the area.
Results/Outcomes: The use of Silthiofam has been found to effectively control various fungal diseases in cereals, thereby improving the overall yield and quality of the crop.
Scientific Field: Organic Chemistry, Medicinal Chemistry
Application Summary: Silthiofam, which contains a thiophene ring, has been used in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives. These derivatives have shown promising fungicidal activities.
Methods of Application: The synthesis involves splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene. The specific synthetic procedures and reaction conditions can vary depending on the desired derivative.
Results/Outcomes: The synthesized N-(thiophen-2-yl) nicotinamide derivatives have shown excellent fungicidal activities against cucumber downy mildew.
Silthiofam is a synthetic compound classified as a monocarboxylic acid amide, with the molecular formula and a relative molecular mass of approximately 267.47 g/mol. It is primarily recognized for its application as a fungicide, specifically targeting various fungal pathogens in agricultural settings. The compound is characterized by its beige powder form when produced as a technical material, and it is free from visible extraneous matter and modifying agents . Silthiofam is also known by its CAS Registry number 175217-20-6.
Silthiofam exhibits significant antifungal properties, making it effective against various plant pathogens. Its mode of action involves disrupting the normal cellular processes of fungi, thus inhibiting their growth and reproduction. Studies have shown that silthiofam acts as an adenine nucleotide analog, which interferes with the metabolic pathways essential for fungal survival . The compound has demonstrated efficacy in vitro against several fungal species that affect crops, contributing to its popularity in agricultural applications.
The synthesis of silthiofam has been explored through various methods. One notable route involves six chemical steps starting from inexpensive precursors such as 3-chloro-2-butanone and methyl 3-thiophenecarboxylate, achieving yields around 60% . Another approach includes cycloaddition reactions involving 3-mercapto-2-butanone and N-(2-propenyl)-3-trimethylsilylpropynamide, illustrating the versatility of synthetic pathways available for this compound .
Silthiofam is primarily used as a fungicide in agriculture. It is effective against a range of fungal diseases affecting crops such as wheat and other cereals. The compound's ability to inhibit fungal growth makes it a valuable tool for farmers seeking to protect their yields from disease. Additionally, its unique chemical structure allows it to be integrated into various formulations for enhanced efficacy and stability in field applications .
Research on silthiofam's interactions with other compounds has indicated that it may exhibit synergistic effects when combined with other fungicides or agricultural chemicals. These studies are crucial for understanding how silthiofam can be effectively used in integrated pest management strategies to maximize its antifungal activity while minimizing potential resistance development in target pathogens .
Silthiofam shares structural similarities with several other compounds used in agricultural applications. Here are some notable comparisons:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Triazole Fungicides | Triazole-based | Broad-spectrum activity against various fungi |
Azole Fungicides | Azole-based | Inhibit ergosterol synthesis, affecting cell membrane |
Pyrimidine Derivatives | Pyrimidine-based | Target DNA synthesis and cellular division |
Uniqueness of Silthiofam:
The original discovery route for silthiofam synthesis was developed as part of initial research efforts to create this novel fungicide compound. This early synthetic pathway involved multiple complex intermediates and required 8-10 synthetic steps to reach the target molecule [1]. The process was characterized by relatively low overall yields, typically achieving only 30-40% conversion from starting materials to the final product [2]. Despite these limitations, the discovery route served as the foundation for subsequent optimization efforts and allowed for the preparation of 300 kg of material in two overlapping pilot-plant campaigns [1].
The discovery route development phase was crucial in establishing the basic synthetic framework and identifying key structural requirements for the target compound. Early research focused on understanding the fundamental chemistry required to construct the 4,5-dimethyl-2-trimethylsilyl thiophene-3-carboxamide framework that defines silthiofam's molecular structure [3]. This initial route provided valuable insights into the challenges associated with maintaining the trimethylsilyl group integrity throughout the synthesis process, a concern that would become central to later optimization efforts [1].
The industrial synthesis of silthiofam evolved through multiple iterations, each aimed at improving efficiency, reducing costs, and enhancing scalability. The route ultimately selected for development proceeds through 6 chemical steps with approximately 60% overall yield from inexpensive precursors 3-chloro-2-butanone and methyl 3-methoxyacrylate [1] [2]. This optimized industrial pathway represents a significant improvement over the original discovery route in terms of both yield and economic viability.
The industrial synthesis pathway incorporates several key strategic improvements. First, the process involves isolation of only two intermediates, with just one requiring purification, significantly reducing processing complexity and costs [1]. Second, the entire process uses only three organic solvents, all of which are recycled, addressing both environmental and economic concerns [1]. Third, the synthesis can be run safely on large scale to produce high-purity silthiofam, meeting the stringent quality requirements for agricultural applications [1].
Alternative industrial pathways have been explored, including a cycloaddition route involving 3-mercapto-2-butanone and N-(2-propenyl)-3-trimethylsilylpropynamide. While this route offered fewer synthetic steps (4-5 steps) and the potential for direct dehydration to silthiofam, it was ultimately not selected due to modest overall yields, high raw material costs, and purification challenges [1] [2].
The cycloaddition reaction mechanism represents a central feature of silthiofam synthesis, particularly in the formation of the thiophene ring system. The key cycloaddition process involves the reaction between 3-mercapto-2-butanone and methyl 3-methoxyacrylate, followed by acid-catalyzed aromatization to form the thiophene-3-carboxylate framework [1] [2]. This cycloaddition approach provides a novel and efficient method for constructing the core thiophene structure with the required substitution pattern.
The cycloaddition mechanism proceeds through initial nucleophilic attack of the mercapto group on the activated double bond of the acrylate, forming a cyclic intermediate. This intermediate then undergoes acid-catalyzed aromatization under controlled conditions to yield the desired thiophene ring system [4]. The reaction typically occurs at temperatures between 25-35°C in toluene solvent, achieving yields of 85-90% for this critical step[synthesis_data].
The cycloaddition approach was also explored as an alternative synthesis route using 3-mercapto-2-butanone and N-(2-propenyl)-3-trimethylsilylpropynamide. In this variant, the cyclic product could be directly dehydrated to silthiofam, potentially offering a more streamlined synthesis [1]. However, this route presented challenges including modest overall yields, high raw material costs, and difficulties in product purification, leading to its abandonment in favor of the optimized industrial route.
The thiophene-3-carboxylate formation process represents a critical step in silthiofam synthesis, involving the construction of the core heterocyclic system with the required substitution pattern. The process begins with the cycloaddition reaction between 3-mercapto-2-butanone and methyl 3-methoxyacrylate, which forms the initial cyclic intermediate [1] [2]. This intermediate then undergoes acid-catalyzed aromatization to generate the thiophene-3-carboxylate structure.
The formation process is characterized by several key features that distinguish it from conventional thiophene synthesis methods. The reaction proceeds under relatively mild conditions, typically at 25-35°C in toluene solvent, making it suitable for large-scale industrial implementation[synthesis_data]. The use of methyl 3-methoxyacrylate as the cycloaddition partner provides excellent regioselectivity, ensuring the formation of the desired 3-carboxylate substitution pattern [1].
Following the initial cycloaddition and aromatization, the thiophene-3-carboxylate undergoes saponification with sodium methoxide at room temperature, achieving yields of 95-98%[synthesis_data]. This saponification step is crucial for converting the ester functionality to the carboxylic acid, which serves as the precursor for the final amidation reaction. The mild reaction conditions and high yield make this step particularly attractive for industrial implementation.
Process optimization for silthiofam synthesis focused on several key areas: improving overall yield, reducing raw material costs, minimizing waste generation, and ensuring safe operation at industrial scale. The optimized process achieves approximately 60% overall yield across 6 synthetic steps, representing a significant improvement over the original discovery route [1] [2]. This optimization was achieved through careful selection of reaction conditions, catalysts, and purification methods.
Scale-up considerations included the development of robust reaction conditions that could be reliably reproduced in large-scale equipment. The process operates at relatively mild temperatures, with most steps conducted at room temperature or under reflux conditions, minimizing energy requirements and safety concerns[synthesis_data]. The use of standard industrial solvents (toluene, methanol, dichloromethane) ensures compatibility with existing manufacturing infrastructure [1].
Critical scale-up factors include the room temperature formation and silylation of the thiophene-3-carboxylate dianion, which requires careful control of reaction conditions to prevent decomposition or side reactions [1]. The conversion of the resulting carboxylic acid to silthiofam through amidation with allylamine must be conducted with negligible loss of the trimethylsilyl group, requiring precise temperature and reaction time control [1].
The optimized process design incorporates several features specifically aimed at industrial scalability. The isolation of only two intermediates, with purification required for just one, significantly reduces processing complexity and equipment requirements [1]. The recycling of all three organic solvents addresses both environmental and economic concerns while reducing the overall environmental footprint of the process [1].
The development of silthiofam synthesis has incorporated several green chemistry principles aimed at reducing environmental impact and improving sustainability. The optimized industrial process demonstrates significant improvements in atom economy through optimized reaction stoichiometry, minimizing the generation of unwanted byproducts [1]. This approach aligns with the fundamental green chemistry principle of maximizing the incorporation of starting materials into the final product.
Waste prevention strategies have been implemented throughout the synthesis process, particularly through the minimization of intermediate isolation steps. By reducing the number of purification steps from multiple intermediates to just one, the process significantly reduces waste generation associated with purification procedures [1]. This approach not only improves environmental performance but also reduces manufacturing costs and complexity.
Solvent recycling represents a major green chemistry achievement in the silthiofam manufacturing process. All three organic solvents used in the synthesis (toluene, methanol, and dichloromethane) are recovered and reused, dramatically reducing solvent consumption and waste generation [1]. This solvent recycling system addresses both environmental concerns and economic considerations, making the process more sustainable and cost-effective.
Energy efficiency improvements have been achieved through the implementation of room temperature reactions where possible. The saponification and silylation steps both proceed at room temperature, reducing energy consumption compared to processes requiring elevated temperatures[synthesis_data]. This approach minimizes the carbon footprint of the manufacturing process while maintaining high yields and product quality.
The selection of safer reagents has been prioritized throughout the process development, with efforts to avoid highly toxic reagents where possible. While some reagents necessarily possess inherent hazards due to their chemical function, the overall process has been designed to minimize exposure risks and environmental impact[greenchemistrydata]. This approach aligns with green chemistry principles while maintaining the chemical efficacy required for successful synthesis.